

# Glycofurol: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Glycofurol

Cat. No.: B153818

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CAS Number: 31692-85-0

This technical guide provides an in-depth overview of **Glycofurol**, a versatile solvent and penetration enhancer utilized in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its technical specifications, applications, and relevant experimental methodologies.

## Core Properties and Specifications

**Glycofurol**, also known by synonyms such as Tetraglycol and Poly(ethylene glycol) tetrahydrofurfuryl ether, is a key excipient in various pharmaceutical formulations.<sup>[1][2]</sup> Its primary CAS number is 31692-85-0.<sup>[3][4][5]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **Glycofurol** is presented in Table 1.

Property	Value
Appearance	Clear, colorless, almost odorless liquid
Molecular Formula	$(C_2H_4O)_n C_5H_{10}O_2$
Boiling Point	100-145 °C at 0.4 mm Hg
Density	1.09 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.462 (lit.)
Flash Point	>230 °F (>110 °C)
Solubility	Soluble in water, ethanol, and other organic solvents.
Stability	Stable under standard conditions. Combustible. Incompatible with strong oxidizing agents.

Sources:[6]

## Applications in Drug Development

**Glycofurol**'s primary utility in the pharmaceutical industry stems from its excellent solvent properties and its ability to act as a penetration enhancer.

### Solvent for Parenteral Formulations

**Glycofurol** is widely used as a solvent in parenteral (intravenous or intramuscular) drug products.[4] It is particularly effective in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[4] Its biocompatibility and low toxicity profile make it a suitable choice for injectable formulations.[4]

### Penetration Enhancer

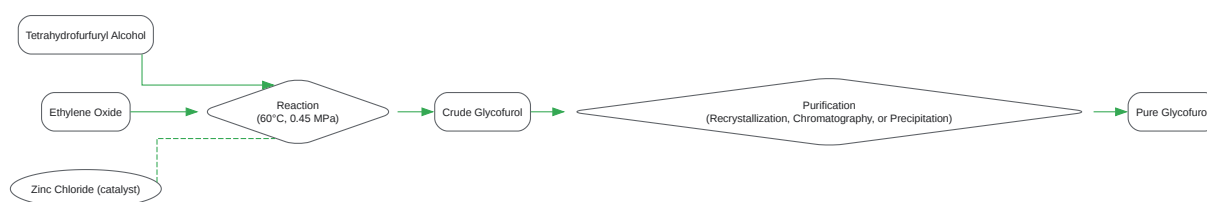
In topical and transdermal drug delivery systems, **Glycofurol** functions as a penetration enhancer, facilitating the transport of APIs across the skin barrier. It is also utilized in intranasal formulations.[4]

## Experimental Protocols

This section details methodologies for key experiments involving **Glycofurol**.

### Synthesis of Glycofurol

**Glycofurol** can be synthesized via the reaction of Tetrahydrofurfuryl alcohol with Ethylene oxide, catalyzed by Zinc chloride. The reaction is typically carried out under a two-stage temperature and pressure profile, starting at 60 °C and 0.45 MPa. Purification of the final product can be achieved through methods such as recrystallization, chromatography, or precipitation.[7]



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#### Synthesis of **Glycofurol**

### Preparation of Poly(lactic-co-glycolic acid) (PLGA) Microspheres using **Glycofurol**

This protocol describes a quasi-emulsion extraction method for preparing PLGA microspheres using **Glycofurol** as a non-toxic solvent.

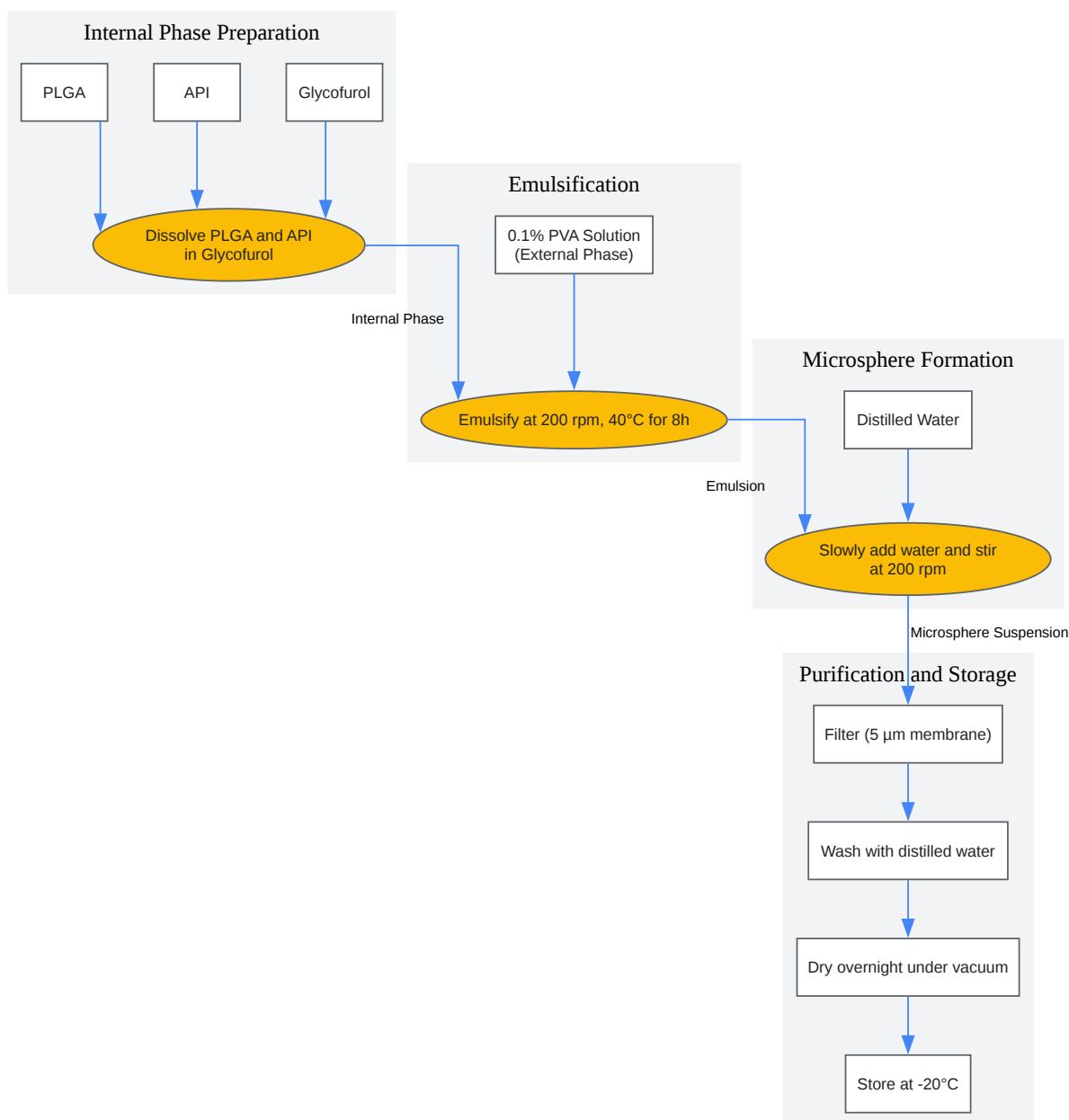
Materials:

- PLGA
- Active Pharmaceutical Ingredient (API)

- **Glycofurol**
- 0.1% Polyvinyl alcohol (PVA) solution
- Distilled water

Procedure:

- Dissolve 100 mg of PLGA and 20 mg of the API in undiluted **Glycofurol** to form the internal phase.[\[3\]](#)
- Emulsify the internal phase in 100 mL of a 0.1% PVA solution (external phase) by stirring at 200 rpm for 8 hours at 40°C.[\[3\]](#)
- Slowly add 200 mL of distilled water to the emulsion while maintaining stirring at 200 rpm.[\[3\]](#)  
This will cause the polymer to precipitate, forming microspheres.
- Filter the microspheres using a 5 µm pore cellulose membrane filter.[\[3\]](#)
- Wash the collected microspheres with distilled water.[\[3\]](#)
- Dry the microspheres overnight under a vacuum.[\[3\]](#)
- Store the dried microspheres at -20°C.[\[3\]](#)



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### PLGA Microsphere Preparation Workflow

## In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the skin permeation of a topical formulation containing **Glycofurol**.

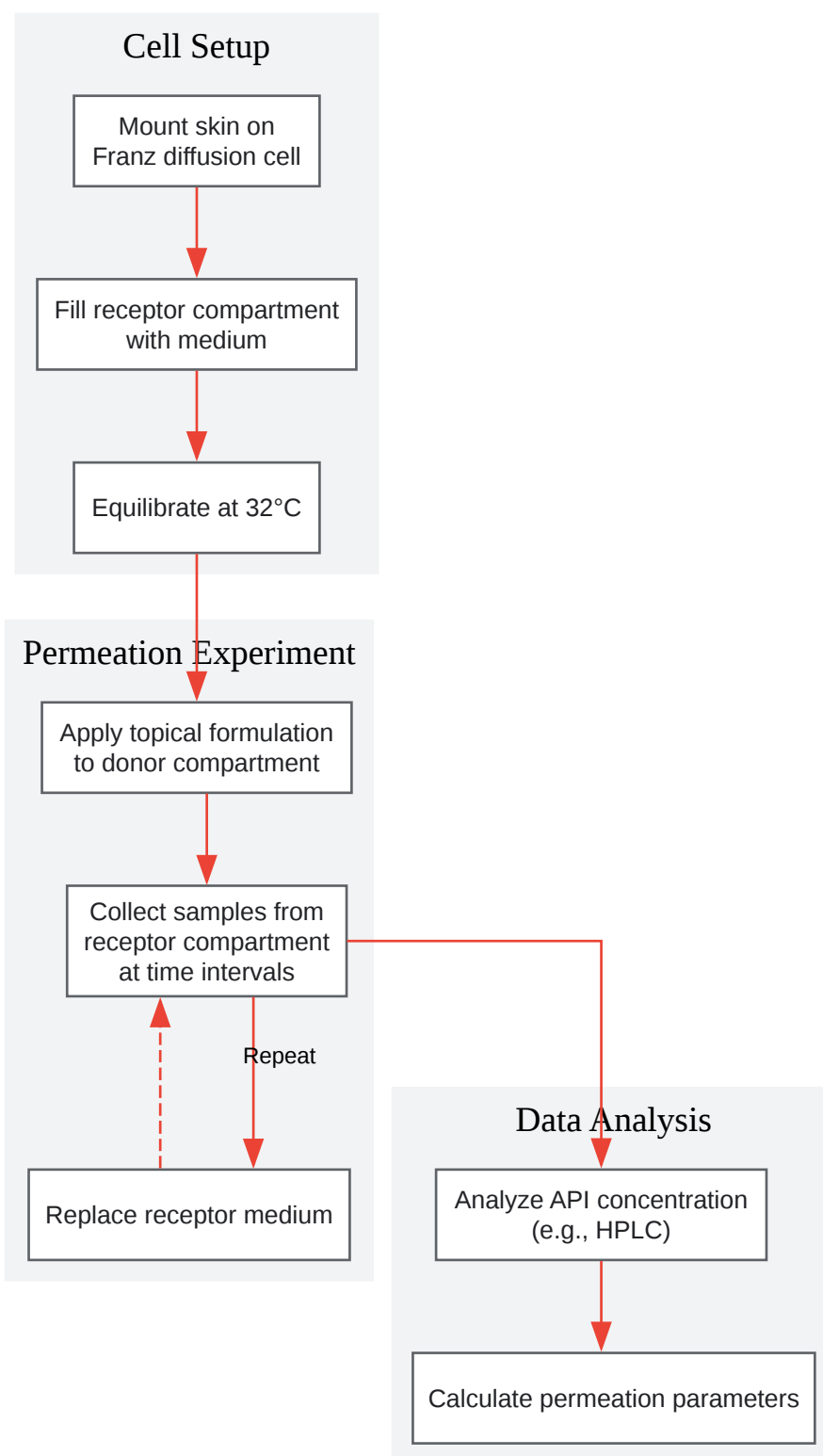
### Materials:

- Topical formulation containing the API and **Glycofurol**
- Excised skin membrane (e.g., porcine ear skin)
- Franz diffusion cells
- Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
- Magnetic stirrer
- Water bath

### Procedure:

- Mount the excised skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment.
- Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin.
- Place a magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 32°C to ensure the skin surface is at a physiological temperature.
- Apply a known quantity of the topical formulation to the surface of the skin in the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor compartment for analysis of the API concentration.

- Replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
- Analyze the collected samples using a suitable analytical method (e.g., HPLC) to determine the amount of API that has permeated through the skin over time.



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### Franz Diffusion Cell Experimental Workflow



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